N1-Ethyl vs. N1-Methyl Substitution: Predicted Lipophilicity and ADME Impact
The N1-ethyl substituent of the target compound (CAS 941974-09-0, MW 307.35) confers a predicted incremental increase in lipophilicity of approximately ΔlogP = +0.5 compared to the N1-methyl analog 1-methyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899980-94-0, MW 293.33), based on standard fragment-based calculation methods . In the published CB2 ligand series, extending the N1-alkyl chain from methyl to n-butyl progressively increased CB2 receptor affinity, with Kᵢ values improving from the micromolar to low nanomolar range, demonstrating that N1-alkyl chain length directly modulates target engagement [1]. The predicted cLogP for the target compound (estimated range 2.8–3.3) lies within the optimal range for oral bioavailability per Lipinski guidelines, distinguishing it from both the more polar N1-methyl analog (lower permeability risk) and the excessively lipophilic N1-benzyl or N1-p-fluorobenzyl CB2-optimized leads (cLogP > 4.0, associated with higher metabolic clearance risk).
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) as a function of N1-alkyl substitution |
|---|---|
| Target Compound Data | cLogP estimated 2.8–3.3 (N1-ethyl); MW 307.35 |
| Comparator Or Baseline | N1-methyl analog (CAS 899980-94-0): cLogP estimated 2.3–2.8; MW 293.33. N1-p-fluorobenzyl CB2 lead (A2): cLogP >4.0; MW > 390 |
| Quantified Difference | ΔcLogP ≈ +0.5 vs. N1-methyl; ΔcLogP ≈ −1.0 vs. N1-p-fluorobenzyl CB2 lead |
| Conditions | Fragment-based computational prediction; no experimental logP data available for target compound |
Why This Matters
The N1-ethyl group positions the target compound in an intermediate lipophilicity window that balances membrane permeability with aqueous solubility, making it a more attractive starting point for lead optimization than either the overly polar N1-methyl analog or the excessively lipophilic CB2-optimized leads.
- [1] Manera C, et al. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. J Med Chem. 2014;57(21):8777–8791. doi:10.1021/jm500807e View Source
